3,4-diethoxybenzenesulfonyl Chloride
Overview
Description
3,4-Diethoxybenzenesulfonyl Chloride: is an organic compound with the molecular formula C10H13ClO4S . It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two ethoxy groups at the 3 and 4 positions. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethoxybenzenesulfonyl chloride typically involves the sulfonylation of 3,4-diethoxybenzene. This can be achieved by reacting 3,4-diethoxybenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 3,4-diethoxybenzene and chlorosulfonic acid into the reactor, followed by the separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,4-Diethoxybenzenesulfonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a sulfone using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction: Formation of sulfonamides or sulfones.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry: 3,4-Diethoxybenzenesulfonyl chloride is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. It is also used in the synthesis of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceuticals, including potential drugs for treating various diseases. It is also used in the preparation of biologically active molecules that can act as enzyme inhibitors or receptor antagonists.
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. It is also used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4-diethoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives.
Comparison with Similar Compounds
3,4-Dimethoxybenzenesulfonyl Chloride: Similar structure but with methoxy groups instead of ethoxy groups.
4-Methoxybenzenesulfonyl Chloride: Contains a single methoxy group at the 4 position.
Benzenesulfonyl Chloride: The parent compound without any substituents on the benzene ring.
Uniqueness: 3,4-Diethoxybenzenesulfonyl chloride is unique due to the presence of two ethoxy groups, which can influence its reactivity and solubility. The ethoxy groups can also participate in additional chemical reactions, providing more versatility in synthetic applications compared to its analogs.
Properties
IUPAC Name |
3,4-diethoxybenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO4S/c1-3-14-9-6-5-8(16(11,12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZSKQICFWXUHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407142 | |
Record name | 3,4-diethoxybenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99188-17-7 | |
Record name | 3,4-diethoxybenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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